(S)-7-Hydroxywarfarin

CYP2C9 Phenotyping Warfarin Pharmacogenomics Drug-Drug Interaction Studies

Quantifying CYP2C9 activity with racemic or incorrect 7-hydroxywarfarin enantiomers yields flawed pharmacokinetic data. (S)-7-Hydroxywarfarin, the S-enantiomer formed almost exclusively by CYP2C9, is the definitive biomarker for accurate enzyme phenotyping and drug-drug interaction studies. • Enantiomerically defined reference standard for chiral LC-MS/MS method validation; enables reliable quantification of CYP2C9-specific metabolic activity. • Directly measures the functional impact of CYP2C9 genetic variants (e.g., *2, *3); essential for pharmacogenomic and DDI research. • Supplied with comprehensive Certificate of Analysis; ships globally under ambient conditions.

Molecular Formula C19H16O5
Molecular Weight 324.332
CAS No. 63740-81-8
Cat. No. B590326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Hydroxywarfarin
CAS63740-81-8
Synonyms4,7-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one;  (S)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one;  7-Hydroxy-S-warfarin;  S-7-Hydroxywarfarin; 
Molecular FormulaC19H16O5
Molecular Weight324.332
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
InChIInChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1
InChIKeySKFYEJMLNMTTJA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-7-Hydroxywarfarin: CYP2C9 Stereospecific Probe


(S)-7-Hydroxywarfarin is the S-enantiomer of 7-hydroxywarfarin, the major inactive oxidative metabolite of the potent anticoagulant (S)-warfarin [1]. Its formation is almost exclusively catalyzed by the polymorphic cytochrome P450 enzyme CYP2C9, making it a specific and sensitive biomarker for assessing this enzyme's in vitro and in vivo metabolic activity [2][3]. As a critical reference standard for analytical method development, pharmacokinetic studies, and pharmacogenomic research, its defined stereochemistry is essential for accurate quantification and understanding of warfarin's complex metabolism and drug-drug interactions .

WORKFLOW CYP2C9 phenotyping · chiral metabolite analysis
SELECTION (S)-enantiomer reference standard
CONTEXT CYP2C9-mediated DDI and pharmacogenomic research

Why (S)-7-Hydroxywarfarin Substitution Fails


In the context of (S)-7-hydroxywarfarin, generic substitution is analytically and biologically invalid. The (R)- and (S)-enantiomers of 7-hydroxywarfarin are generated via distinct metabolic pathways, primarily by CYP2C9 and CYP3A4/CYP1A2, respectively, and their pharmacokinetic profiles and further metabolism differ significantly [1][2]. Use of the racemic mixture or the incorrect enantiomer as an analytical standard or in a biological assay would lead to erroneous quantification, misinterpretation of CYP2C9-specific activity, and flawed conclusions in drug-drug interaction or pharmacogenomic studies, as the assay would not be measuring the precise, CYP2C9-dependent metabolite [3][4].

(S)-7-Hydroxywarfarin
Metabolic pathway CYP2C9-selective (~90%) single-enzyme formation
Analytical identity Validated for enantiomer-specific LC-MS/MS quantification
(R)-7-Hydroxywarfarin or racemate
Metabolic pathway Formed by multiple CYPs (CYP1A2, 3A4); not CYP2C9-selective
Analytical identity Racemate or incorrect enantiomer leads to inaccurate CYP2C9 readout

(S)-7-Hydroxywarfarin: Evidence Over Related Analogs


CYP2C9-Selective Formation vs. (R)-Enantiomer

(S)-7-Hydroxywarfarin is formed almost exclusively (>90%) by the CYP2C9 enzyme from its parent compound, (S)-warfarin, establishing it as a specific and sensitive biomarker for CYP2C9 activity [1]. In stark contrast, the formation of (R)-7-hydroxywarfarin involves multiple P450 isoforms, including CYP1A2 and CYP3A4, and is not solely dependent on a single enzyme [2]. This critical distinction means that only (S)-7-Hydroxywarfarin can serve as a reliable, quantifiable readout for CYP2C9 function in vitro and in vivo [3].

Enzyme Selectivity
Head-to-head
Single-enzyme (CYP2C9) vs. multi-enzyme (CYP1A2, 3A4) pathway
Defines CYP2C9-specific biomarker; assay specificity relies on this enantiomer.
Cross-study comparable; in vitro & in vivo metabolic evidence.
CYP2C9 Phenotyping Warfarin Pharmacogenomics Drug-Drug Interaction Studies

In Vivo S/R Enantiomer Ratio

In humans, the metabolic formation of 7-hydroxywarfarin is highly stereoselective. An in vivo study analyzing urinary excretion revealed an S:R enantiomer ratio of 4:1 for 7-hydroxywarfarin [1]. This pronounced 4-fold difference is a direct consequence of the primary, efficient CYP2C9-mediated clearance of (S)-warfarin, compared to the slower, multi-enzymatic clearance of (R)-warfarin. This ratio serves as a strong in vivo phenotype marker for CYP2C9 activity and is significantly altered in individuals with CYP2C9 genetic variants [2].

In Vivo Ratio
Head-to-head
4:1 S/R
Urinary excretion ratio confirms stereoselective CYP2C9 metabolism.
In vivo human study; altered in CYP2C9 variants.
In Vivo Metabolism Chiral Pharmacokinetics CYP2C9 Activity

Enantioselective Glucuronidation by UGTs

The subsequent elimination of (S)-7-hydroxywarfarin via glucuronidation is also enantioselective and kinetically distinct from that of its (R)-counterpart. In vitro studies with human liver microsomes (HLMs) and recombinant UGT enzymes demonstrate that the S- and R-enantiomers exhibit significantly different glucuronidation kinetics [1]. Specifically, the intrinsic clearance (Vmax/Km) for glucuronidation can vary substantially between enantiomers. Furthermore, the primary UGT isoforms responsible for their conjugation differ, with UGT1A1 showing a major role for (S)-7-hydroxywarfarin, while UGT1A6 is more prominent for (R)-7-hydroxywarfarin [2].

Glucuronidation Pathway
Head-to-head
UGT1A1 (S) vs. UGT1A6 (R)
Distinct Phase II metabolism; cannot substitute for UGT interaction studies.
In vitro HLM and recombinant UGT data.
Phase II Metabolism UDP-Glucuronosyltransferase (UGT) Enantioselective Elimination

LC-MS/MS Reference Standard Validation

For precise analytical quantification in biological matrices, the use of a pure (S)-7-Hydroxywarfarin reference standard is mandatory. Validated chiral HPLC-MS/MS methods specifically rely on this compound for accurate calibration and quantification [1]. The method's performance characteristics, such as a lower limit of detection (LLOD) of 0.1 nM (or ~0.04 ng/mL) and high recovery rates (82.9-96.9%), are established using the S-enantiomer, and these parameters cannot be assumed to be identical or directly transferable to the R-enantiomer or racemic mixture without independent validation [2].

Method LLOD
Reported method context
0.1 nM (~0.04 ng/mL)
Validated chiral LC-MS/MS requires single enantiomer standard.
Method-specific; values not transferable to racemate.
Analytical Method Development LC-MS/MS Quantification Reference Standard

(S)-7-Hydroxywarfarin: Key Applications


CYP2C9 Phenotyping and Pharmacogenomics

(S)-7-Hydroxywarfarin is the gold-standard biomarker for directly assessing CYP2C9 activity. Its formation clearance from (S)-warfarin is used to phenotype individuals, quantify the functional impact of CYP2C9 genetic variants (e.g., *2, *3), and investigate inter-individual variability in drug response. Studies have shown that carriers of CYP2C9 variant alleles have significantly reduced formation of (S)-7-Hydroxywarfarin, directly linking genotype to metabolic phenotype and warfarin sensitivity [1].

CYP2C9-Mediated Drug-Drug Interactions

As the primary metabolite of (S)-warfarin formed by CYP2C9, (S)-7-Hydroxywarfarin is an essential analyte in both in vitro and clinical drug-drug interaction studies. Quantifying changes in its formation rate or plasma concentration in the presence of a new chemical entity or co-administered drug provides a direct measure of CYP2C9 inhibition or induction. This is crucial for predicting potentially life-threatening interactions with the narrow therapeutic index drug warfarin [2].

Analytical Method Development & Bioequivalence

High-purity (S)-7-Hydroxywarfarin reference standards are required for the development and validation of chiral analytical methods, such as HPLC-UV or LC-MS/MS, used in pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of warfarin formulations. These validated methods are necessary to generate the reliable, enantiomer-specific concentration data needed for regulatory submissions .

Application
Selection Property
Validation Focus
CYP2C9 Phenotyping & PGx Research
CYP2C9-selective metabolite probe
Genotype-phenotype correlation studies
CYP2C9-Mediated DDI Research
CYP2C9 inhibition/induction readout
Metabolic clearance change quantification
Chiral Bioanalytical Method Development
Enantiomer-specific reference standard
Bioanalytical method validation review

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